molecular formula C8H11NO2 B140941 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) CAS No. 127745-59-9

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI)

Cat. No.: B140941
CAS No.: 127745-59-9
M. Wt: 153.18 g/mol
InChI Key: LMLFWALLPVKQBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Azatricyclo[22102,6]heptane-1-carboxylic acid, methyl ester (9CI) is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

The synthesis of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) typically involves a carbonium ion-mediated rearrangement. One efficient method involves the preparation of 1-methoxycarbonyl-4-azatricyclo[2.2.1.0~2,6~]heptane through this rearrangement process . The reaction conditions often require specific reagents and solvents to facilitate the formation of the desired product.

Chemical Reactions Analysis

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include lead(IV) acetate for oxidation and other specific reagents depending on the desired transformation . The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. . Its unique structure makes it a valuable tool for researchers exploring new chemical reactions and mechanisms.

Mechanism of Action

The mechanism of action of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) involves its interaction with specific molecular targets and pathways. The compound’s tricyclic structure allows it to engage in unique interactions with enzymes and receptors, potentially leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) can be compared to other tricyclic compounds such as bicyclo[4.1.0]heptenes and tricyclo[2.2.1.0~2,6~]heptane derivatives . These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of 4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylic acid, methyl ester (9CI) lies in its specific arrangement of atoms and the resulting chemical properties.

Properties

CAS No.

127745-59-9

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

methyl 4-azatricyclo[2.2.1.02,6]heptane-1-carboxylate

InChI

InChI=1S/C8H11NO2/c1-11-7(10)8-4-9-2-5(8)6(8)3-9/h5-6H,2-4H2,1H3

InChI Key

LMLFWALLPVKQBH-UHFFFAOYSA-N

SMILES

COC(=O)C12CN3CC1C2C3

Canonical SMILES

COC(=O)C12CN3CC1C2C3

Synonyms

4-Azatricyclo[2.2.1.02,6]heptane-1-carboxylicacid,methylester(9CI)

Origin of Product

United States

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